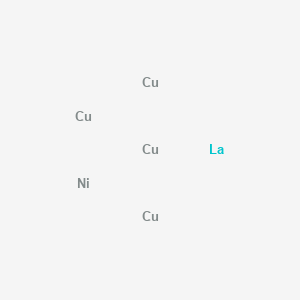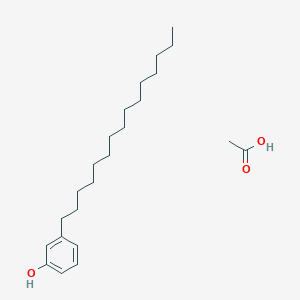![molecular formula C22H25NO4 B14639234 4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate CAS No. 53116-84-0](/img/structure/B14639234.png)
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate is an organic compound with the molecular formula C22H25NO4 . It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of 4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate can be achieved through various synthetic routes. One common method involves the reaction of 4-(Butanoyloxy)benzaldehyde with 4-aminophenyl pentanoate under acidic conditions to form the imine intermediate. This intermediate is then subjected to esterification to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Major products formed from these reactions include carboxylic acids, amines, and substituted esters .
Scientific Research Applications
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate has various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The imine group can also participate in nucleophilic addition reactions, leading to the formation of amines .
Comparison with Similar Compounds
4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor used in the food industry.
Isopropyl butyrate: An ester with a similar structure but different alkyl group, used in various industrial applications.
The uniqueness of this compound lies in its combination of ester and imine functional groups, which provide it with distinct chemical and biological properties .
Properties
CAS No. |
53116-84-0 |
|---|---|
Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[(4-butanoyloxyphenyl)iminomethyl]phenyl] pentanoate |
InChI |
InChI=1S/C22H25NO4/c1-3-5-7-22(25)27-19-12-8-17(9-13-19)16-23-18-10-14-20(15-11-18)26-21(24)6-4-2/h8-16H,3-7H2,1-2H3 |
InChI Key |
YYNLAIJJOVBETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



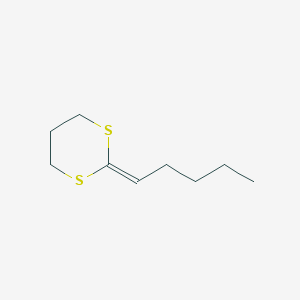
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
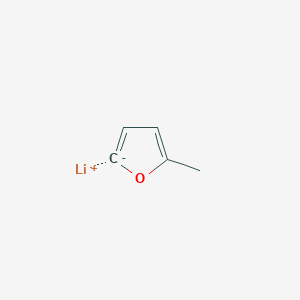
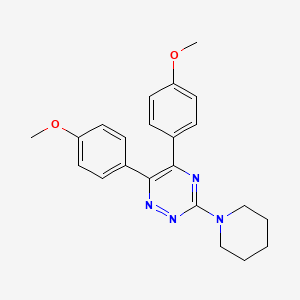
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
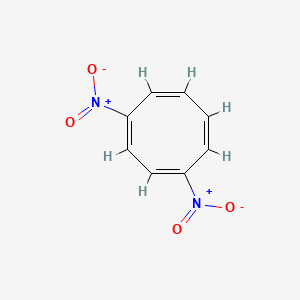
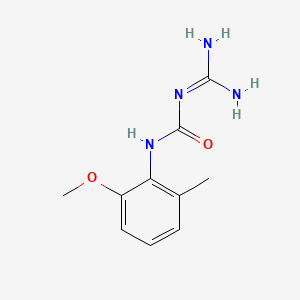
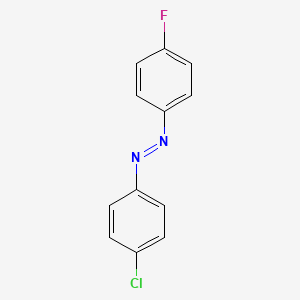
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
